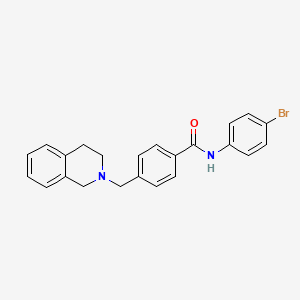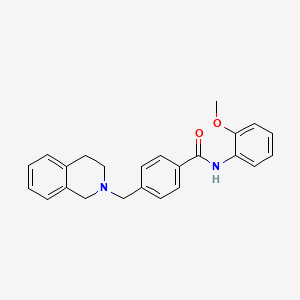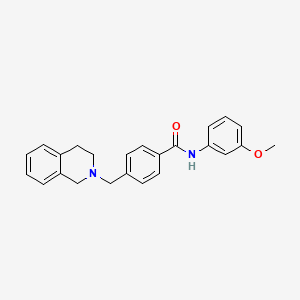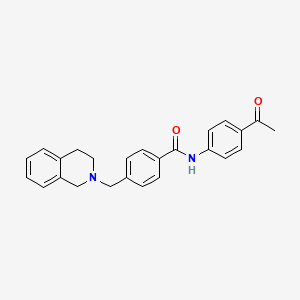![molecular formula C16H11IN2O2 B3456065 4-{[(4-iodophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B3456065.png)
4-{[(4-iodophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(4-iodophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one, commonly known as Iodoacridone, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is a potent fluorescent dye that has been extensively used in various biological applications such as cell imaging, protein labeling, and DNA sequencing.
作用機序
The mechanism of action of Iodoacridone involves the interaction of the compound with the target molecule. The compound binds to the target molecule through non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. The binding of the compound to the target molecule results in a change in the fluorescence properties of the compound, which can be measured using a fluorescence spectrometer.
Biochemical and Physiological Effects:
Iodoacridone has been shown to have minimal biochemical and physiological effects on living cells. It has been shown to be non-toxic and non-cytotoxic at concentrations used in biological applications. However, it is important to note that the effects of Iodoacridone on living cells may vary depending on the concentration and duration of exposure.
実験室実験の利点と制限
The advantages of using Iodoacridone in lab experiments include its high sensitivity, selectivity, and ease of use. It is also a cost-effective alternative to other fluorescent dyes. The limitations of using Iodoacridone include its limited solubility in water, which can affect its performance in some biological applications. It is also important to note that the use of Iodoacridone in biological applications requires careful optimization of experimental conditions to ensure accurate results.
将来の方向性
There are several future directions for the use of Iodoacridone in scientific research. One potential direction is the development of new biosensors for the detection of various analytes. Another potential direction is the use of Iodoacridone in the development of new imaging techniques for the visualization of living cells and tissues. Additionally, the use of Iodoacridone in the development of new therapeutic agents for the treatment of various diseases is also an area of potential future research.
科学的研究の応用
Iodoacridone has been extensively used in various biological applications due to its unique fluorescent properties. It has been used as a fluorescent probe for cell imaging, protein labeling, and DNA sequencing. It has also been used in the development of biosensors for the detection of various analytes such as glucose, cholesterol, and uric acid.
特性
IUPAC Name |
4-[(4-iodophenyl)iminomethyl]-2-phenyl-1,3-oxazol-5-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11IN2O2/c17-12-6-8-13(9-7-12)18-10-14-16(20)21-15(19-14)11-4-2-1-3-5-11/h1-10,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPBABPTQZACPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)O)C=NC3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-(4-ethoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B3456026.png)

![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B3456040.png)
![N-[4-({(4-methoxyphenyl)[2-oxo-2-(1-pyrrolidinyl)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B3456043.png)
![3-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-2-naphthol](/img/structure/B3456049.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]acetamide](/img/structure/B3456053.png)
![ethyl 2-{[(benzoylamino)carbonothioyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B3456084.png)
![ethyl 2-{[(benzoylamino)carbonothioyl]amino}-4-isobutyl-3-thiophenecarboxylate](/img/structure/B3456088.png)
![ethyl 2-{[(acetylamino)carbonothioyl]amino}-4-(4-biphenylyl)-3-thiophenecarboxylate](/img/structure/B3456089.png)